(4Z)-4-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
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Overview
Description
(4Z)-4-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazone linkage and a pyrazolone core. The presence of a chlorophenyl group further enhances its chemical properties, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 4-chlorophenylhydrazine with 3-methyl-1-phenyl-2-pyrazolin-5-one. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential anti-inflammatory and anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cells and reduce inflammation in animal models.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical stability and vibrant color make it suitable for various applications, including textiles and coatings.
Mechanism of Action
The mechanism of action of (4Z)-4-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylhydrazine: A precursor in the synthesis of the target compound, known for its reactivity and use in various organic reactions.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Another precursor, widely used in the synthesis of pyrazolone derivatives with diverse biological activities.
Dichloroaniline: A related compound with similar structural features, used in the production of dyes and herbicides.
Uniqueness
What sets (4Z)-4-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE apart from these similar compounds is its unique hydrazone linkage and pyrazolone core. These structural features confer distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-11-15(19-18-13-9-7-12(17)8-10-13)16(22)21(20-11)14-5-3-2-4-6-14/h2-10,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXYYUSACCRKEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203319 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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